REACTION_CXSMILES
|
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N-:8][C:9](=O)[CH2:10][CH3:11].C(O)(C(F)(F)F)=O.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>C(Cl)Cl>[CH2:24]([O:23][C:22]1[CH:21]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:1]([CH3:2])=[CH:3]2)[CH3:20]
|
Name
|
Compound 506a
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
amide nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methoxy-N-methylacetylamide
|
Quantity
|
442.8 mg
|
Type
|
reactant
|
Smiles
|
CO[N-]C(CC)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
crude intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at rt for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature of <−25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −50° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to −10° C. over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between Et2O (75 mL) and 0.5 N HCl (75 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted an additional two times with Et2O (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
to yield a dark-brown oil
|
Type
|
ADDITION
|
Details
|
Upon completion, the reaction mixture was added to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
to provide a crude black oil (1 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (0% to 20% EtOAc/hexanes)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C=C(NC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |